3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one
Brand Name: Vulcanchem
CAS No.: 358979-86-9
VCID: VC17556169
InChI: InChI=1S/C10H13N3O/c14-9-7-3-1-4-8(7)12-10-11-5-2-6-13(9)10/h1-6H2,(H,11,12)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one

CAS No.: 358979-86-9

Cat. No.: VC17556169

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one - 358979-86-9

Specification

CAS No. 358979-86-9
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 1,8,10-triazatricyclo[7.4.0.03,7]trideca-3(7),8-dien-2-one
Standard InChI InChI=1S/C10H13N3O/c14-9-7-3-1-4-8(7)12-10-11-5-2-6-13(9)10/h1-6H2,(H,11,12)
Standard InChI Key OFVXOQZAPIYQGW-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=C3NCCCN3C2=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 1,8,10-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),8-dien-2-one, reflects its tricyclic system comprising a cyclopentane ring fused to two pyrimidine moieties. Key structural features include:

  • Fused Ring System: A cyclopenta[d]pyrimido[1,2-a]pyrimidine backbone with partial saturation at positions 3,4,7,8,9,10 .

  • Functional Groups: A lactam group at position 6 and three nitrogen atoms distributed across the rings, contributing to hydrogen-bonding interactions .

The canonical SMILES representation (C1CC2=C(C1)N=C3NCCCN3C2=O) and InChIKey (OFVXOQZAPIYQGW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Molecular Properties of 3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
CAS Number358979-86-9
PubChem CID135492984
IUPAC Name1,8,10-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),8-dien-2-one

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming structural integrity. The 1H^1H-NMR spectrum exhibits signals for methylene protons in the cyclopentane ring (δ 1.25–2.50 ppm) and deshielded lactam protons (δ 7.20–8.10 ppm) . Infrared (IR) spectra show a carbonyl stretch at ν ≈ 1680–1700 cm⁻¹, consistent with the lactam group .

Synthesis and Derivative Development

Core Synthesis Strategies

The synthesis of 3,4,7,8,9,10-hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one involves multistep cyclization reactions:

  • Enamine Formation: Reaction of cyclic ketones (e.g., cyclohexanone) with morpholine in anhydrous benzene yields enamine intermediates .

  • Acylation and Cyclocondensation: Treatment with acyl chlorides followed by 2-cyanoacetamide in the presence of diethylamine facilitates ring closure .

  • Purification: Recrystallization from dimethylformamide (DMF) or ethanol affords high-purity product (yield: 70–85%) .

Table 2: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Enamine FormationMorpholine, TsOH, benzene, reflux75–80
AcylationAcyl chloride, triethylamine70–75
Cyclocondensation2-Cyanoacetamide, diethylamine80–85

Derivatization Pathways

Functionalization at position 2 enables diversification:

  • Vilsmeier-Haack Reaction: Introduces aldehyde groups for subsequent Schiff base formation .

  • Cyclization with Lactams: Phosphorus oxychloride-mediated reactions with 2-pyrrolidinone yield pyrido-fused derivatives (e.g., pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines) .

Biological Activities and Mechanisms

Neurotropic Effects

In vivo studies demonstrate dose-dependent CNS modulation:

  • Anticonvulsant Activity: Reduces seizure duration in pentylenetetrazole (PTZ)-induced models (ED₅₀: 25 mg/kg) .

  • Anxiolytic and Antidepressant Effects: Prolongs latency to immobilization in forced swim tests (FST), comparable to diazepam .

Molecular Targets

Docking studies reveal interactions with:

  • GABAₐ Receptors: Compound 6k binds with ΔG = −7.95 kcal/mol, stabilizing the chloride ion channel .

  • Serotonin Transporters (SERT): Derivative 6n inhibits 5-HT reuptake (IC₅₀: 0.8 µM), suggesting dual mechanism of action .

Table 3: Key Pharmacological Data

AssayResultReference
Forced Swim TestLatency increase: 40–60% vs control
GABAₐ BindingΔG = −7.95 kcal/mol
SERT InhibitionIC₅₀ = 0.8 µM

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Toxicology Studies: Acute and chronic toxicity data are needed for preclinical advancement.

  • Analog Optimization: Substituent effects on target selectivity (e.g., GABA vs SERT) require systematic SAR analysis.

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